(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
CAS No.: 201290-11-1
Cat. No.: VC0557199
Molecular Formula: C16H20N2O4
Molecular Weight: 304.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 201290-11-1 |
|---|---|
| Molecular Formula | C16H20N2O4 |
| Molecular Weight | 304.4 |
| IUPAC Name | (2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m1/s1 |
| Standard InChI Key | DYWUPCCKOVTCFZ-GFCCVEGCSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
Introduction
Chemical Identity and Properties
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid is a modified amino acid featuring a D-configuration at the alpha carbon, distinguishing it structurally from its S-enantiomer counterpart. The compound belongs to the class of protected amino acids, specifically a tryptophan derivative with a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This protection is crucial for preventing unwanted side reactions during peptide synthesis and other chemical transformations. The Boc group effectively masks the reactivity of the indole nitrogen while allowing selective manipulation of other functional groups within the molecule.
Structural Characteristics
The IUPAC name for this compound is (2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid, which systematically describes its structural components. The molecular structure contains an indole ring system with the Boc group attached to the nitrogen, while the amino acid portion features the R-configuration at the alpha carbon. This stereochemistry is critical for its specific applications in asymmetric synthesis and chiral recognition systems.
The standard InChIKey for the compound is DYWUPCCKOVTCFZ-GFCCVEGCSA-N, providing a fixed-length identifier that enables easy web searches and database queries. This standardized identifier ensures accurate identification across different chemical resources and publications.
Physical and Chemical Properties
The compound typically exists as a crystalline solid at room temperature, with specific physical properties that influence its handling and application in laboratory settings. The presence of both acidic (carboxylic acid) and basic (amine) functional groups creates an amphoteric character, allowing the molecule to function as either an acid or base depending on the pH of the environment. This property is particularly important in solution chemistry and during peptide coupling reactions.
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H20N2O4 |
| Molecular Weight | 304.4 g/mol |
| CAS Number | 201290-11-1 |
| Physical State | Crystalline solid |
| Stereochemistry | R-configuration at alpha carbon |
| IUPAC Name | (2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
| InChIKey | DYWUPCCKOVTCFZ-GFCCVEGCSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
The chemical stability of the compound is influenced by the presence of the Boc protecting group, which is known to be stable under basic and neutral conditions but labile under acidic conditions. This selective reactivity is exploited in sequential deprotection strategies during peptide synthesis and other multi-step synthetic procedures.
Stereochemistry and Isomeric Forms
The R-configuration at the alpha carbon position represents a critical feature of (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, distinguishing it from its enantiomeric counterpart, the S-isomer (CAS: 146645-63-8) . Stereochemistry plays a fundamental role in the biological activity and synthetic utility of this compound, as the three-dimensional arrangement of atoms directly influences molecular recognition events and reaction pathways.
The R-isomer differs from the naturally occurring L-tryptophan derivatives that typically feature the S-configuration. This distinction is significant in biochemical contexts where stereochemical complementarity determines binding affinity to enzymes and receptors. The D-amino acid configuration (R-isomer) often confers resistance to natural proteolytic enzymes, potentially extending the biological half-life of peptides containing this building block .
Comparison with S-Isomer
The S-isomer, (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, shares identical molecular formula and weight with the R-isomer but features opposite stereochemistry at the alpha carbon. This seemingly minor difference creates mirror-image molecules with potentially divergent biological activities and chemical reactivities .
| Property | R-Isomer | S-Isomer |
|---|---|---|
| CAS Number | 201290-11-1 | 146645-63-8 |
| Configuration | D-amino acid | L-amino acid |
| Natural Occurrence | Less common | More common (as unprotected amino acid) |
| Proteolytic Stability | Generally higher | Generally lower |
| Common Name | H-D-Trp(Boc)-OH | H-L-Trp(Boc)-OH |
Synthesis and Preparation Methods
The synthesis of (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid typically follows established protocols that ensure stereocontrol and high purity. The general synthetic route usually begins with D-tryptophan as the starting material, followed by selective protection of the indole nitrogen with a Boc group. This selective protection is crucial to maintain the integrity of other reactive groups during subsequent synthetic transformations.
The protection of the indole nitrogen is typically accomplished using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction conditions must be carefully controlled to minimize side reactions, particularly at the alpha-amino group, which may also react with the protecting reagent under certain conditions.
Synthetic Routes
A typical synthetic sequence for preparing (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid involves the following steps:
-
Protection of the alpha-amino group of D-tryptophan with a temporary protecting group (such as Fmoc or Cbz) that is orthogonal to the Boc group
-
Introduction of the Boc group on the indole nitrogen using Boc2O and appropriate base
-
Selective removal of the alpha-amino protecting group to generate the final product
This approach ensures that the stereochemical integrity at the alpha carbon is maintained throughout the synthetic process, which is crucial for the compound's application in stereoselective synthesis.
Analytical Characterization
The purity and structural confirmation of synthesized (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is commonly employed to determine the chemical purity, with standards typically requiring ≥98% purity for research applications.
Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation, with characteristic signals for the tert-butyl group (δ ~1.6 ppm in 1H NMR) and the indole protons (δ ~7.0-8.0 ppm). Mass spectrometry further validates the molecular weight and formula, while optical rotation measurements confirm the stereochemical purity by comparison with literature values for the R-isomer.
Applications in Chemical Synthesis
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid serves as a versatile building block in various synthetic contexts, particularly in peptide chemistry where protected amino acids are essential components. The Boc protection of the indole nitrogen prevents unwanted side reactions during peptide coupling, allowing for selective and controlled synthetic transformations.
In peptide synthesis, this compound can be incorporated into growing peptide chains using standard coupling reagents such as HATU, HBTU, or DCC/HOBt. The amino group readily forms amide bonds with activated carboxylic acids, while the carboxylic acid portion can be activated for coupling with other amino components. The Boc protecting group remains stable under the basic conditions typically employed during peptide coupling reactions.
Peptide Chemistry Applications
Biological Activity and Research Applications
Research into the biological activity of (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid and its derivatives has revealed potential applications in several areas of medicinal chemistry and chemical biology. While the compound itself primarily serves as a synthetic intermediate, peptides and other molecules containing this building block have demonstrated interesting biological properties.
Studies indicate that peptides incorporating D-tryptophan derivatives often exhibit enhanced resistance to proteolytic degradation compared to their L-amino acid counterparts. This property can extend the biological half-life of peptide therapeutics, potentially improving their pharmacokinetic profiles. Additionally, the unique stereochemistry of the R-isomer can induce specific conformations that influence receptor binding and biological activity.
Enzyme Inhibition Studies
Some derivatives of (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid have been investigated for their potential as enzyme inhibitors. Research has suggested possible activity against histone deacetylases (HDACs), with selective inhibition observed against specific HDAC isoforms. These findings open potential applications in cancer research, where HDAC inhibition represents a promising therapeutic approach.
In particular, compounds containing the protected D-tryptophan moiety have demonstrated IC50 values in the nanomolar range for certain HDAC isoforms, suggesting high potency and selectivity. This activity profile differs from that of compounds containing the S-isomer, highlighting the importance of stereochemistry in determining biological activity.
Structure-Activity Relationships
Structure-activity relationship studies involving (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid and related compounds have provided insights into the structural features that influence biological activity. The indole moiety, with its capacity for hydrogen bonding and π-stacking interactions, often contributes significantly to binding affinity with biological targets. The Boc protection, while primarily serving a synthetic purpose, can also influence lipophilicity and membrane permeability of the resulting compounds.
Comparative Analysis with Related Compounds
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid belongs to a family of protected tryptophan derivatives that vary in both stereochemistry and the nature of the protecting groups. A comparative analysis with related compounds provides insights into the unique properties and applications of this specific derivative .
The most direct comparison is with the S-isomer, (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, which differs only in the stereochemistry at the alpha carbon. While both compounds serve as protected amino acid building blocks, they lead to peptides with different conformational properties and potentially different biological activities. The R-isomer typically induces conformational constraints that are distinct from those of the more common S-isomer .
Comparison with Other Protected Tryptophan Derivatives
Beyond stereochemical variations, tryptophan derivatives with different protecting groups offer complementary properties for various synthetic applications. The following table compares (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid with other commonly used protected tryptophan derivatives:
| Compound | Protecting Group | Deprotection Conditions | Stability Profile | Applications |
|---|---|---|---|---|
| (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | Boc on indole N | TFA or HCl in organic solvents | Stable to bases, sensitive to acids | Peptide synthesis, solid-phase synthesis |
| Fmoc-D-Trp-OH | None on indole | N/A | Free indole can undergo side reactions | Simple peptide synthesis |
| Fmoc-D-Trp(Boc)-OH | Boc on indole N, Fmoc on alpha N | TFA for Boc, piperidine for Fmoc | Orthogonal protection strategy | Solid-phase peptide synthesis |
| Cbz-D-Trp-OH | None on indole | N/A | Free indole susceptible to oxidation | Solution-phase synthesis |
This comparison highlights the specific utility of (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid in contexts where protection of the indole nitrogen is required, but the alpha-amino group needs to remain reactive for peptide bond formation.
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